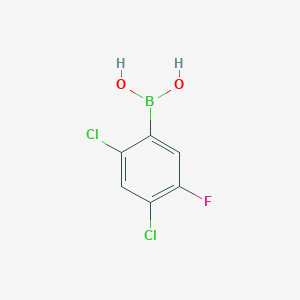

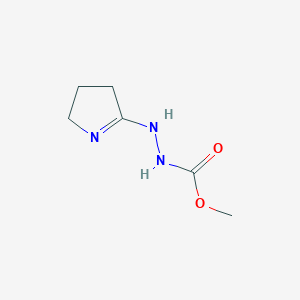

![molecular formula C22H20N2O6 B1426728 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid CAS No. 849217-77-2](/img/structure/B1426728.png)

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid

説明

“1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C22H20N2O6 . It is synthesized using synthetic or extractive chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting l-((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid compound with thionyl chloride in tetrahydrofuran to provide l-(4-fluorophenyl carbamoyl)cyclopropanecarbonylchloride compound. This compound is then reacted in-situ with 4-(6,7-dimethoxyquinolin-4-yloxy) aniline compound in the presence of potassium carbonate in a mixture of water and tetrahydrofuran to provide the desired compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a cyclopropane carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the use of thionyl chloride, tetrahydrofuran, and potassium carbonate .科学的研究の応用

Cancer Treatment

Cabozantinib is a tyrosine kinase inhibitor used in the treatment of various types of cancers, including metastatic medullary thyroid cancer , advanced renal cell carcinoma , and hepatocellular carcinoma . It has shown clinical activity in patients with refractory soft-tissue sarcomas .

Enzyme Inhibition

Cabozantinib inhibits multiple receptor tyrosine kinases, including MET, VEGFR2, and AXL . This inhibition blocks the phosphorylation cascade, suppressing any oncogenic effects .

Pharmacokinetics

Cabozantinib displays a long terminal plasma half-life and accumulates approximately fivefold by day 15 following daily dosing . It is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9 . Both enzymes produce an N-oxide metabolite .

Drug Metabolism

Cabozantinib is eliminated mostly by the feces (54%) and also by the urine (27%) . It has a long half-life, which is significant in drug metabolism .

Personalized Medicine

The metabolism of cabozantinib has been studied using hepatic microsomal samples of different human donors, human recombinant cytochromes P450 (CYPs), flavin-containing mono-oxygenases (FMOs) and aldehyde oxidase . This study provides substantial insights into the metabolism of cabozantinib and brings novel findings related to cabozantinib pharmacokinetics towards possible utilization in personalized medicine .

Drug Development

Cabozantinib is a multi-receptor tyrosine kinase (RTK) inhibitor that engages a number of targets, including VEGF and MET . These pathways are considered therapeutically relevant in a number of subtypes of soft-tissue sarcomas (STS), including in facilitating resistance to more specific RTK inhibitors . This makes Cabozantinib a significant compound in drug development.

Receptor Tyrosine Kinase Inhibition

Cabozantinib is a small-molecule tyrosine kinase inhibitor (TKI). It exerts inhibition of MET, VEGFR-2, and RET, thus blocking the phosphorylation cascade and thus suppressing any oncogenic effects .

Pharmacodynamics

Cabozantinib inhibits receptor tyrosine kinases involved in tumor angiogenesis and metastasis . It is a potent in vitro inhibitor of P-glycoprotein, and multidrug and toxin extrusion transporter 1 and 2-K, and is a substrate for multidrug resistance protein 2 .

作用機序

While the specific mechanism of action of this compound is not mentioned in the search results, compounds with similar structures have been identified as potent inhibitors of the tyrosine kinase c-Met . The c-Met/HGF pathway plays an important role in cell proliferation, survival, migration, scattering, motility and invasion, and is involved in various types of human cancers .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential as a c-Met inhibitor, given the role of the c-Met/HGF pathway in various types of human cancers . Further studies could also investigate its physical and chemical properties, safety and hazards, and potential applications in other areas.

特性

IUPAC Name |

1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGYPQKHBCZWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid | |

CAS RN |

849217-77-2 | |

| Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relative plasma exposure of EXEL-5366 compared to cabozantinib and other major metabolites?

A1: Following a single oral dose of cabozantinib l-malate in healthy male volunteers, EXEL-5366 demonstrated a relative plasma radioactivity exposure of 6% []. This means that the area under the curve (AUC) for EXEL-5366 from time zero to the last quantifiable concentration (AUC0-t) represented 6% of the total AUC0-t for cabozantinib and its major metabolites combined. When measured through LC-MS/MS analysis, the relative plasma exposure for EXEL-5366 was found to be 3.1% [].

Q2: Does EXEL-5366 exhibit inhibitory activity against MET, RET, and VEGFR2/KDR kinases?

A2: Yes, but significantly less than its parent compound, cabozantinib. In vitro studies show that EXEL-5366, alongside other major cabozantinib metabolites, possesses inhibitory potencies ≤1/10th that of cabozantinib against MET, RET, and VEGFR2/KDR kinases []. This suggests that while EXEL-5366 retains some inhibitory activity, it is likely not a major contributor to the overall pharmacological effect of cabozantinib.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1-methyl-1H-pyrrol-2-yl)-2-pyrrolidin-1-ylethyl]amine](/img/structure/B1426649.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)

![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)

![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)